molecular formula C8H9NO2 B11775808 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde CAS No. 51952-99-9

3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde

Cat. No.: B11775808
CAS No.: 51952-99-9
M. Wt: 151.16 g/mol
InChI Key: OBJSCIPKJZMQMD-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde typically involves the intermediate formation of the corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous hydrogen bromide (HBF4) in dimethyl sulfoxide (DMSO) . This method allows for the efficient production of the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.

Major Products

The major products formed from these reactions include:

    Oxidation: 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid.

    Reduction: 3,4-dimethyl-1H-pyrrole-2,5-dimethanol.

    Substitution: Various substituted pyrrole derivatives, depending on the electrophile used.

Scientific Research Applications

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with primary amines, leading to the formation of imines. These imines can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: A closely related compound with similar chemical properties.

    3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Another derivative of pyrrole with different functional groups.

Uniqueness

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is unique due to its specific substitution pattern and the presence of two aldehyde groups. This makes it particularly useful for derivatization reactions and as a building block for more complex molecules.

Biological Activity

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is an organic compound notable for its unique structural features, which include two aldehyde groups and two methyl groups on the pyrrole ring. This configuration allows it to participate in various biological interactions and chemical reactions, making it a subject of interest in medicinal chemistry and biochemistry.

The molecular formula of this compound is C8H9NO2C_8H_9NO_2. Its structure is characterized by:

  • Aldehyde Groups : Located at the 2 and 5 positions.
  • Methyl Groups : Positioned at the 3 and 4 locations.

This arrangement contributes to its reactivity and potential biological applications.

Biological Activity

Research indicates that this compound exhibits various biological activities due to its ability to interact with molecular targets in biological systems. Key findings include:

  • Enzyme Modulation : The compound can modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptor Interaction : It has been shown to interact with specific receptors, which may lead to biological effects relevant in pharmacology.
  • Formation of Stable Adducts : Under mild conditions, it reacts with primary amino groups to form stable adducts, which are useful in analytical applications .

The mechanism by which this compound exerts its effects involves:

  • Covalent Bond Formation : It forms covalent bonds with amino acids and proteins, altering their structure and function.
  • Biochemical Pathways : The interaction with biomolecules can affect various biochemical pathways, including those involved in cell signaling and metabolic regulation.

Applications in Research

The compound serves as a versatile tool in scientific research:

  • Analytical Chemistry : It is employed as a derivatization reagent for high-performance liquid chromatography (HPLC), aiding in the quantitative analysis of amino acids .
  • Drug Development : Its derivatives are being explored for potential therapeutic applications, particularly in drug discovery targeting various diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Researchers investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways.
    • Results indicated significant inhibition rates compared to control samples, suggesting potential therapeutic uses in managing metabolic disorders.
  • Interaction with Proteins :
    • A study focused on the interaction between the compound and serum proteins.
    • The formation of stable adducts was confirmed through mass spectrometry, indicating its utility in studying protein modifications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehydeMethyl groups similar but distinct from ethylDifferent substitution pattern leading to varied reactivity
3,4-Diethyl-1H-pyrrole-2,5-dicarbaldehydeEthyl groups instead of methyl at positions 3 and 4Alters solubility and reactivity compared to the dimethyl variant
3,4-Dimethyl-1H-pyrrole-2,5-dicarboxylic acidOxidized form featuring carboxylic acid groupsIncreased polarity and potential for different biological interactions

Properties

CAS No.

51952-99-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde

InChI

InChI=1S/C8H9NO2/c1-5-6(2)8(4-11)9-7(5)3-10/h3-4,9H,1-2H3

InChI Key

OBJSCIPKJZMQMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)C=O)C=O

Origin of Product

United States

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